Phoslactomycin B is a member of the phoslactomycin family, which are polyketide-derived compounds known for their biological activity, particularly as inhibitors of protein phosphatases. The compound is produced by certain species of bacteria, primarily from the genus Streptomyces. Phoslactomycin B serves as an intermediate in the biosynthesis of other phoslactomycins and exhibits significant pharmacological properties.
Phoslactomycin B is typically isolated from Streptomyces platensis, where it is synthesized through a complex biosynthetic pathway involving type I polyketide synthase. This pathway includes several enzymatic modules that facilitate the assembly and modification of the polyketide backbone, leading to the final product, phoslactomycin B .
The synthesis of phoslactomycin B has been approached using various methodologies, emphasizing enantioselectivity and stereochemistry. Notable methods include:
The molecular formula for phoslactomycin B is . The structure features a complex arrangement typical of polyketides, including multiple stereocenters and a phosphate group that contributes to its biological activity.
Phoslactomycin B participates in various chemical reactions primarily due to its functional groups:
Phoslactomycin B functions as a potent inhibitor of protein phosphatases, enzymes responsible for dephosphorylating proteins. The mechanism involves:
Phoslactomycin B has significant scientific uses, particularly in pharmacology and biochemistry:
Phoslactomycin B (PLM B) is assembled by a type I modular polyketide synthase (PKS) system in Streptomyces species (e.g., S. platensis SAM-0654 and Streptomyces sp. HK803). This PKS exhibits a canonical non-iterative, colinear architecture comprising six multifunctional polypeptides (PnA–PnF) divided into seven extension modules and one loading module [1] [4] [9]. Unlike iterative fungal PKS systems, each bacterial module catalyzes a single cycle of chain elongation, with module progression corresponding directly to structural segments of PLM B [2]. However, deviations from strict colinearity occur, such as module skipping or stuttering, contributing to structural diversity in the phoslactomycin family [2] [9].
Each PKS module contains catalytic domains essential for polyketide chain extension and modification:
Table 1: PKS Module Organization in Phoslactomycin B Biosynthesis
Module | Domains | Extender Unit | Function in PLM B Backbone |
---|---|---|---|
Loading | AT-ACP | CHC-CoA | Chain initiation with cyclohexyl group |
1 | KS-AT-DH-ACP-KR | Malonyl-CoA | Adds C2-C3, forms Δ³ double bond |
2 | KS-AT-ACP-DH-KR | Malonyl-CoA | Adds C4-C5, forms Δ⁵ double bond |
3 | KS-AT-ACP-KR | Methylmalonyl-CoA | Adds C6-C7, generates C7 methyl branch |
4 | KS-AT-ACP-KR | Ethylmalonyl-CoA | Adds C8-C9, generates C9 ethyl branch |
5 | KS-AT-ACP-DH-KR | Malonyl-CoA | Adds C10-C11, forms Δ¹¹ double bond |
6 | KS-AT-ACP-KR | Ethylmalonyl-CoA | Adds C12-C13, generates C13 ethyl branch |
7 | KS-AT-ACP-KR-TE | Methylmalonyl-CoA | Adds C14-C15, lactonization via TE |
PLM B biosynthesis initiates with the loading of cyclohexanecarboxylic acid (CHC) onto the PKS. The enzyme ChcA (cyclohexanecarboxyl-CoA ligase) activates CHC to form CHC-CoA, which is loaded onto the PKS loading module by a dedicated AT domain [4] [9]. This unusual starter unit confers the characteristic cyclohexyl terminus at C15 of PLM B and influences bioactivity by enhancing membrane interaction [1] [6]. CHC itself is derived from shikimate pathway intermediates via enzymatic dehydration and reduction [4].
After PKS assembly, PLM B undergoes regiospecific hydroxylation at C-18 by the cytochrome P450 monooxygenase PlmS2. This enzyme is highly substrate-specific, requiring the intact δ-lactone ring and C-9 phosphate group for activity [5] [9]. In vitro assays confirm PlmS2 converts PLM B to 18-hydroxy-PLM B (PLM G), the immediate precursor to esterified derivatives (e.g., PLM A, C–F) [5]. Deletion of plmS2 abolishes all hydroxylated PLMs, leading to exclusive accumulation of PLM B [3] [5]. Kinetic parameters indicate moderate efficiency (Km = 45.3 ± 9.0 μM, kcat = 0.27 ± 0.04 s⁻¹), suggesting this step is rate-limiting [5].
Two critical tailoring steps differentiate PLM B from simpler polyketides:
The PLM B biosynthetic gene cluster (BGC) encodes two pathway-specific Streptomyces antibiotic regulatory proteins (SARPs): PnR1 and PnR2. Both are transcriptional activators essential for PLM production [4] [6] [10]:
Table 2: Key Regulatory and Structural Genes in Phoslactomycin B Biosynthesis
Gene | Product/Function | Effect of Inactivation | Regulatory Target |
---|---|---|---|
pnR2 | SARP-family transcriptional activator | Abolishes PLM production | pnR1, pnp3 promoters |
pnR1 | SARP-family transcriptional activator | Reduces PLM yield by >90% | PKS and tailoring genes |
plmS2 | Cytochrome P450 (C-18 hydroxylase) | Accumulates PLM B; no PLM A, C–F produced | N/A |
chcA | CHC-CoA ligase | No PLM production | N/A |
The PLM BGC in S. platensis SAM-0654 is atypically organized into two chromosomal loci separated by >50 kb [4] [6]:
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